molecular formula C8H8FNO4 B2613781 1-Fluoro-4,5-dimethoxy-2-nitrobenzene CAS No. 959081-93-7

1-Fluoro-4,5-dimethoxy-2-nitrobenzene

Cat. No.: B2613781
CAS No.: 959081-93-7
M. Wt: 201.153
InChI Key: BUMDYIAERBGUID-UHFFFAOYSA-N
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Description

1-Fluoro-4,5-dimethoxy-2-nitrobenzene is an organic compound with the molecular formula C8H8FNO4 It is a derivative of benzene, featuring a fluorine atom, two methoxy groups, and a nitro group attached to the benzene ring

Chemical Reactions Analysis

1-Fluoro-4,5-dimethoxy-2-nitrobenzene undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The nitro group activates the benzene ring towards nucleophilic aromatic substitution, allowing for further functionalization.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidative conditions.

Common reagents used in these reactions include nitric acid for nitration, hydrogen gas with a catalyst for reduction, and strong oxidizing agents like potassium permanganate for oxidation .

Scientific Research Applications

1-Fluoro-4,5-dimethoxy-2-nitrobenzene has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in studies involving nucleophilic aromatic substitution reactions.

    Biology: The compound’s derivatives may be explored for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with specific therapeutic effects.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

1-Fluoro-4,5-dimethoxy-2-nitrobenzene can be compared with other similar compounds such as:

Properties

IUPAC Name

1-fluoro-4,5-dimethoxy-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO4/c1-13-7-3-5(9)6(10(11)12)4-8(7)14-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUMDYIAERBGUID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)[N+](=O)[O-])F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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